REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1)C=C.[C:14]1(C)[C:15](C)=CC=C[CH:19]=1>>[CH2:15]([C:10]1[CH:9]=[C:8]([C:11](=[O:13])[CH3:12])[CH:7]=[CH:6][C:5]=1[OH:4])[CH:14]=[CH2:19]
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)C(C)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
cap
|
Type
|
TEMPERATURE
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Details
|
After heating to 230° for 5 hours
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to 0°
|
Type
|
FILTRATION
|
Details
|
The precipitated white solid is filtered
|
Type
|
WASH
|
Details
|
the solid is washed with cold toluene and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C=1C=C(C=CC1O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |